Ponasterone A

Description

Historical Context of Ecdysteroid Discovery and Phytoecdysteroids

The study of ecdysteroids has its roots in the investigation of insect molting hormones. Ecdysone (B1671078) was first isolated from silkworm pupae in 1954 frontiersin.org. Shortly after the structure of ecdysone was definitively determined, ecdysteroid analogs, termed phytoecdysteroids, were discovered in various plant species frontiersin.orgmdpi.com. This discovery was significant because phytoecdysteroids were found in much higher concentrations in plants compared to insects, facilitating their isolation and the identification of numerous new analogs mdpi.com. The presence of ecdysteroids in plants is believed to serve as a defense mechanism against herbivorous insects by disrupting their development frontiersin.orgmdpi.comwikipedia.orgcaldic.com.

Classification within the Ecdysteroid Family

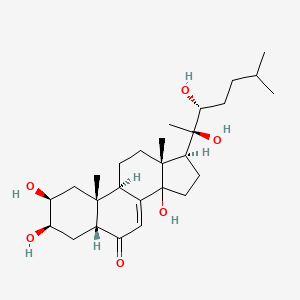

Ecdysteroids constitute a class of polyhydroxylated steroids characterized by a cyclopentanoperhydrophenanthrene ring system, typically retaining the full sterol carbon skeleton and possessing a 14α-hydroxy-7-en-6-one chromophoric group in the B-ring and an A/B-cis-ring junction mdpi.comcore.ac.uk. Over 500 structural analogs have been identified from invertebrates (zooecdysteroids), plants (phytoecdysteroids), and fungi (mycoecdysteroids) mdpi.comresearchgate.net. Ponasterone A is classified as a phytoecdysteroid nih.gov. It is a C27 ecdysteroid with hydroxyl groups at positions 2β, 3β, 14α, 20R, and 22R, and is also known as 25-deoxy-20-hydroxyecdysone nih.govresearchgate.netsigmaaldrich.com. The most widely distributed ecdysteroid in both arthropods and plants is 20-hydroxyecdysone (B1671079), which is the active metabolite of ecdysone and often the major component found in plants frontiersin.orgmdpi.comd-nb.info.

Overview of Research Significance as a Biological Probe and Inducer

This compound is recognized for its strong affinity for the ecdysone receptor (EcR), a nuclear receptor that regulates gene expression in arthropods ncats.iomedchemexpress.com. Due to its potent biological activity in arthropod systems and its ability to regulate gene expression, this compound has become a valuable tool in academic research medchemexpress.comagscientific.com. It is particularly utilized in inducible gene regulation systems, especially in transgenic organisms and cultured cells that have been engineered to express the ecdysone receptor ncats.iomedchemexpress.comlipidmaps.orgwikipedia.org. In these systems, the expression of a target gene is placed under the control of an ecdysone-inducible promoter, which is activated upon binding of the EcR complex (typically a heterodimer of EcR and Ultraspiracle/Retinoid X receptor) to specific DNA sequences. This compound acts as an agonist for this receptor complex, allowing researchers to precisely control the timing and level of gene expression by adding or removing the compound from the cell culture medium or organism's diet medchemexpress.comwikipedia.org. This capability makes this compound a crucial biological probe for studying gene function and regulation in a controlled manner lipidmaps.orgnih.govfishersci.atnih.gov. For example, it has been used in studies involving Drosophila melanogaster and in cultured mammalian cells engineered with the ecdysone receptor system to investigate various biological processes and pathways ncats.ioresearchgate.netrsc.orgnih.gov.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,5R,9R,10R,13R,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20+,21-,22-,23+,24+,25+,26+,27?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYYBCXMCWDUAZ-BIIYKYDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Plant Sources and Geographical Distribution

Ponasterone A is found in a variety of plant sources, with a notable presence in the Podocarpaceae family.

Podocarpaceae Family (e.g., Podocarpus nakaii, Podocarpus macrophyllus)

The Podocarpaceae family is a significant source of this compound. The compound was first isolated from the leaves of Podocarpus nakaii Hayata. thermofisher.commedchemexpress.combio-gems.com Podocarpus nakaii is endemic to Taiwan. rbge.org.uk Another species within this family, Podocarpus macrophyllus, has also been reported to contain this compound. bidd.group Various parts of Podocarpus species, including seeds, roots, twigs, bark, and leaves, have been used for the isolation of nagilactones, which are related compounds, suggesting a widespread distribution of secondary metabolites like this compound within these plants. d-nb.info

| Plant Species | Family | Geographical Distribution (Reported) |

| Podocarpus nakaii | Podocarpaceae | Taiwan rbge.org.uk |

| Podocarpus macrophyllus | Podocarpaceae | Reported in studies |

| Podocarpus gracilior | Podocarpaceae | Reported in studies allenpress.com |

Other Botanical Sources

Beyond the Podocarpaceae family, this compound has been isolated from other botanical sources, including various Japanese ferns. drugfuture.com It has also been reported in Taxus cuspidata and Limnanthes douglasii. nih.gov

Marine Organism Sources

This compound's occurrence extends to the marine environment, where it has been found in certain invertebrates.

Bryozoans (e.g., Alcyonidium gelatinosum)

This compound has been isolated from marine bryozoans. Notably, it has been found in specimens of the Arctic marine bryozoan Alcyonidium gelatinosum, collected from locations such as Hopenbanken, off the coast of Edgeøya, Svalbard. researchgate.netmdpi.comresearchgate.net The isolation of this compound from A. gelatinosum marked the first time a ponasterone was isolated from a bryozoan. researchgate.netmdpi.com The presence of ponasterones A and F in Alcyonidium gelatinosum in relatively large amounts (0.018% of the dry weight) suggests a potential role as defense molecules against molting predators. researchgate.net

Advanced Extraction and Purification Techniques

The isolation of this compound from its natural sources involves various extraction and purification techniques aimed at separating the compound from the complex biological matrix.

Solvent-Based Extraction Methods

Solvent-based extraction is a common approach for isolating this compound. For instance, in the isolation of this compound from the bryozoan Alcyonidium gelatinosum, freeze-dried material was extracted with a mixture of methanol (B129727) and dichloromethane. nih.gov This solvent extract was then subjected to further fractionation and purification steps. nih.gov Solid-liquid extraction, a widely applied technique for extracting compounds from natural sources, utilizes organic solvents to remove soluble constituents from a solid or semi-solid matrix. mdpi.com The process involves mixing the solvent with the natural material for a sufficient period to allow the solute to migrate into the solvent. mdpi.com Various solvents, including methanol, ethanol, and DMSO, are noted as being able to dissolve this compound. neobioscience.comsigmaaldrich.com

Chromatographic Purification Strategies

Chromatographic methods are essential for purifying this compound from complex natural extracts. These strategies aim to separate this compound from other co-occurring compounds, including other ecdysteroids, polyphenolic compounds, chlorophyll, lipids, steroids, triterpenoids, pigment materials, and amino acids, which can be challenging due to the polar nature of ecdysteroids. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. researchgate.netnih.govrsc.orgnih.gov Analytical HPLC is routinely performed to verify the purity of this compound. researchgate.net

In HPLC, the separation of compounds is achieved based on their differential interactions with a stationary phase and a mobile phase. For the purification of this compound, reversed-phase (RP) HPLC is commonly employed. nih.govmdpi.com This method utilizes a non-polar stationary phase (such as C18 or fluoro-phenyl) and a polar mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile. nih.govresearchgate.netrsc.org

Specific HPLC parameters for this compound analysis and purification have been reported. For instance, analysis can be performed using an ODS-BP column (4.6 mm × 250 mm, 5 μm) with a mobile phase of methanol/water (60:40, v/v) at a flow rate of 1.0 mL/min, with UV detection at 230 nm. rsc.org Another method for analytical HPLC of tritiated this compound used a reverse phase column (Radial-Pak, type 8NVC186) with a water:methanol mix (60:40) as the mobile phase at a constant flow of 1 ml/min over 81 minutes. researchgate.net

Preparative or semi-preparative HPLC is utilized for isolating larger quantities of purified this compound. u-szeged.hunih.gov Stepwise purification using RP HPLC columns with fluoro-phenyl and C18 packing material has been successfully used to isolate this compound. nih.govmdpi.com

Mass-Guided Semi-Preparative HPLC

Mass-guided semi-preparative HPLC is a powerful technique that combines the separation capabilities of HPLC with the detection specificity of mass spectrometry (MS). nih.govmdpi.com This approach is particularly useful for the isolation of target compounds from complex mixtures, as the mass spectrometer can selectively detect and trigger the collection of fractions containing the compound of interest based on its unique mass-to-charge ratio. nih.govmdpi.comcore.ac.uk

Biosynthesis and Metabolic Pathways

Ecdysteroid Biosynthesis Pathways in Arthropods

Ecdysteroid biosynthesis in arthropods is a multi-step process that primarily occurs in specific steroidogenic tissues, such as the prothoracic glands in insects and Y-organs in crustaceans. mdpi.comnih.govresearchgate.net The pathway converts dietary sterols into active ecdysteroids. mdpi.comresearchgate.netnih.gov

Arthropods are unable to synthesize sterols de novo and must obtain them from their diet, typically cholesterol or phytosterols. mdpi.comlibretexts.org Cholesterol serves as the initial precursor for ecdysteroid biosynthesis. nih.govlibretexts.orgeje.czliverpool.ac.uk A key early intermediate in this pathway is 7-dehydrocholesterol (B119134), which is formed from cholesterol. libretexts.orgeje.czliverpool.ac.ukajol.info Evidence from in vitro studies using labeled cholesterol and 7-dehydrocholesterol with arthropod tissues like Manduca prothoracic glands and locust follicle cells has firmly established the intermediacy of 7-dehydrocholesterol. eje.cz The conversion of cholesterol to 7-dehydrocholesterol in Manduca prothoracic glands is mediated by a microsomal cytochrome P450 enzyme. eje.cz Downstream from 7-dehydrocholesterol, intermediates such as 2,22,25-trideoxyecdysone (B1254953) (5β-ketodiol) are involved in the pathway leading to ecdysone (B1671078). eje.cz

A series of hydroxylation reactions are critical steps in ecdysteroid biosynthesis, and these reactions are catalyzed by cytochrome P-450 mono-oxygenases (CYPs). royalsocietypublishing.orgpnas.orgpnas.orgnih.govcambridge.org Genes encoding these essential P-450 enzymes were identified through genetic studies in Drosophila melanogaster and are collectively known as the "Halloween genes" due to the lethal embryonic phenotypes observed in mutants. royalsocietypublishing.orgpnas.orgpnas.org These genes include spook (spo, CYP307A1), phantom (phm, CYP306A1), disembodied (dib, CYP302A1), and shadow (sad, CYP315A1). royalsocietypublishing.orgpnas.orgcambridge.org In D. melanogaster, spookier (spok, CYP307A2) and spookiest (CYP307B1) are also considered Halloween genes with putative hydroxylation functions in the early part of the pathway, often referred to as the "Black Box." royalsocietypublishing.orgcambridge.org These enzymes catalyze hydroxylations at specific positions on the steroid core and side chain, ultimately leading to the production of ecdysone and subsequently 20-hydroxyecdysone (B1671079). pnas.orgcambridge.org For example, disembodied (CYP302A1) and shadow (CYP315A1) are responsible for the C22- and C2-hydroxylations, respectively, in Drosophila. pnas.orgpnas.org

While 20-hydroxyecdysone (20E) is generally considered the major and most active ecdysteroid in most insects, other ecdysteroids can be the primary active hormones in different arthropod groups. mdpi.comnih.gov Ponasterone A, an analog of 20-hydroxyecdysone, has been identified as a major ecdysteroid in certain crustaceans, such as the crab Carcinus maenas. mdpi.comnih.govnih.gov In the hemolymph of this crab, this compound and 20-hydroxyecdysone were detected as the major ecdysteroids. nih.gov This highlights the diversity in the primary active ecdysteroids across different arthropod taxa. The specific ecdysteroid that predominates and exerts the primary hormonal control can vary, indicating variations or differential regulation of the terminal steps in the biosynthetic pathway or differences in metabolic inactivation across species. mdpi.comnih.govnih.gov

Proposed Biosynthetic Routes in Natural Sources

This compound is found not only in arthropods but also in various plant species, where it is classified as a phytoecdysteroid. mdpi.comrsc.orgmdpi.com While the biosynthetic pathway in arthropods is relatively well-studied, the routes for phytoecdysteroid biosynthesis in plants, including this compound, are less fully elucidated and appear to differ mechanistically from those in animals. mdpi.com

Studies on plant cell suspension cultures, such as Vitex glabrata, have investigated the incorporation of potential precursors into ecdysteroids. Feeding of 7-dehydrocholesterol and ergosterol (B1671047) to V. glabrata cultures led to an increase in 20-hydroxyecdysone production, suggesting these compounds can serve as precursors in plants. ajol.info However, cholesterol feeding did not result in a similar increase in 20-hydroxyecdysone content in this system. ajol.info The vast structural diversity of phytoecdysteroids suggests a combinatorial biosynthetic system in plants involving a network of enzymes with potentially broad substrate specificity. mdpi.com this compound has been isolated from various plant sources, including Podocarpus nakaii and ferns like Brainea insignis and Pteridium aquilinum. rsc.orgmdpi.com The presence of Ponasteroside A, the 3-β-D-glucopyranoside of this compound, in Brainea insignis suggests glycosylation as a potential modification or storage mechanism in plants. rsc.org Chemical synthesis of this compound from 20-hydroxyecdysone has been achieved, but it involves multiple complex reactions with low yields, indicating the complexity of its structure. rsc.org

Inactivation and Degradation Pathways of Ecdysteroids

To regulate ecdysteroid titers precisely, arthropods possess mechanisms for inactivating and degrading these hormones. nih.govnih.goveje.cznih.govliverpool.ac.uk These pathways are crucial for the decline in ecdysteroid concentration during specific developmental stages. liverpool.ac.uk Several routes of inactivation have been identified, varying depending on the species, developmental stage, and tissue. liverpool.ac.uk

Major inactivation pathways include:

26-hydroxylation and further oxidation: This pathway involves the hydroxylation of the ecdysteroid at the C-26 position, followed by oxidation to the corresponding 26-aldehyde and then to the 26-oic acid. eje.czliverpool.ac.uk This pathway is analogous to sterol side-chain modifications in vertebrate bile acid synthesis. eje.czliverpool.ac.uk Cytochrome P450 enzymes, such as CYP18A1, are involved in the 26-hydroxylation step. nih.govliverpool.ac.ukfrontiersin.org

Conjugation: Ecdysteroids can be conjugated with various molecules, such as fatty acyl groups or phosphate (B84403) groups, to form fatty acyl or phosphate esters. liverpool.ac.ukfrontiersin.org These conjugates are generally less biologically active and can serve as storage forms or be targeted for excretion. liverpool.ac.ukfrontiersin.org

3-epimerization: This pathway involves the conversion of the ecdysteroid to its 3-dehydro form, catalyzed by enzymes like ecdysone oxidase, followed by reduction to the 3-epiecdysteroid by a 3α-reductase. nih.govliverpool.ac.uk The 3-epimers typically show reduced biological activity. nih.govnih.gov

This compound metabolism has been specifically examined in some species. In the crab Carcinus maenas, this compound metabolism proceeds through C-25 and C-26 hydroxylation, followed by the formation of inactivation products via oxidation to a carboxylic acid residue. nih.gov Conjugation and "binding" to very polar compounds also occur. nih.gov Side-chain scission has also been observed in this compound metabolism in this crab. nih.gov These metabolites, including 20-hydroxyecdysone, inokosterone (B78545) (25-deoxy-20,26-dihydroxyecdysone), 20,26-dihydroxyecdysone, and ecdysonoic acids, as well as conjugates and very polar compounds, were detected in various tissues and excreted. nih.gov In Bombyx mori larvae, injected this compound was hydroxylated at C-25 and C-26. capes.gov.br

Table: Ecdysteroid Inactivation Pathways

| Pathway | Key Modifications | Enzymes Involved (Examples) | Outcome |

| 26-hydroxylation | Hydroxylation at C-26, oxidation to acid | Cytochrome P450 (e.g., CYP18A1) | Reduced activity, preparation for excretion |

| Conjugation | Addition of fatty acyl or phosphate groups | Transferases (e.g., acyltransferases) | Reduced activity, storage, excretion |

| 3-epimerization | Conversion to 3-dehydro and 3-epi forms | Ecdysone oxidase, 3α-reductase | Reduced activity |

| Side-chain scission | Cleavage of the side chain | Enzymes not fully characterized | Degradation |

This table summarizes the main known pathways for ecdysteroid inactivation and degradation, highlighting the diverse enzymatic processes involved in regulating the levels of these crucial hormones.

Structural Elucidation and Analog Development

Advanced Spectroscopic Methods for Structure Determination

Spectroscopic methods are indispensable tools for determining the intricate structure of Ponasterone A and its derivatives. These techniques provide detailed information about the atomic connectivity, functional groups, and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, plays a crucial role in the structural elucidation of this compound and its analogs. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present and their chemical environments. The chemical shifts and coupling patterns observed in these spectra are characteristic of specific structural features within the steroid skeleton and side chain. mdpi.com

High-Resolution Mass Spectrometry (HR-MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is a powerful technique for determining the exact molecular weight and elemental composition of this compound and its derivatives. colab.ws HR-MS provides highly accurate mass measurements, allowing for the determination of the molecular formula by matching the observed mass-to-charge ratio (m/z) with theoretical values. uni.lu This is particularly important for confirming the identity and purity of synthesized compounds or isolated natural products. The fragmentation patterns observed in mass spectrometry can also provide structural information, indicating the presence of specific functional groups and the connectivity of different parts of the molecule.

Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for determining the absolute configuration and conformation of chiral molecules like this compound. ECD measures the differential absorption of left and right circularly polarized light by a substance, which is dependent on its three-dimensional structure and the presence of chromophores. By comparing experimental ECD spectra with computationally predicted spectra for different possible stereoisomers, the absolute stereochemistry of a compound can be assigned without the need for crystallization and X-ray diffraction. schrodinger.comcolab.ws This method is particularly useful for complex natural products and their synthetic analogs where crystallographic data may be difficult to obtain.

Chemical Synthesis and Semisynthesis Approaches

The availability of this compound and its analogs for research purposes is often dependent on efficient synthesis or semisynthesis methods. Due to the complex steroid structure, total chemical synthesis can be challenging, making semisynthesis from more abundant precursors a viable alternative.

Semisynthesis approaches often utilize naturally occurring ecdysteroids, such as 20-hydroxyecdysone (B1671079), as starting materials. Modifications are then introduced through a series of chemical reactions to yield this compound or its derivatives. For example, semisynthetic derivatives of ecdysteroids have been prepared to study their biological activities. polimi.it Studies have also explored the semisynthesis of 9α-hydroxy-5α-ecdysteroids from diacetonides of 20-hydroxyecdysone and this compound through autoxidation in alkaline media. nih.govresearchgate.net

Design and Synthesis of this compound Derivatives and Hybrid Compounds

The design and synthesis of this compound derivatives and hybrid compounds are driven by the desire to explore structure-activity relationships and develop compounds with modified or enhanced biological properties. This involves introducing chemical modifications to the steroid skeleton or the side chain of this compound.

Studies have focused on synthesizing derivatives with variations in the steroid ring system and the side chain attached to C-17. researchgate.netnih.gov For instance, derivatives with different functional groups, such as hydroxyl or carbonyl groups, in the steroid skeleton have been synthesized, and their activity evaluated. nih.gov The introduction and position of these functional groups can significantly impact the compound's interaction with biological targets. nih.gov

Hybrid compounds, combining features of this compound with other steroid structures, have also been synthesized. An example includes hybrid compounds of castasterone (B119632) and this compound, which were synthesized to investigate their molting hormone activity. researchgate.netnih.govnii.ac.jp These studies involve carefully designed synthetic routes to construct the desired hybrid structures.

Stereoselective synthesis is paramount in the preparation of this compound derivatives and hybrid compounds due to the presence of multiple chiral centers in the steroid structure. Stereoselective approaches aim to control the formation of new chiral centers or to selectively modify existing ones, leading to the preferential formation of one stereoisomer over others. nih.govresearchgate.netacs.orgcapes.gov.brgoogle.co.th

The stereochemistry at positions like C-22 in the side chain is particularly important for the biological activity of ecdysteroids and their analogs. researchgate.netnih.gov Stereoselective synthesis methods have been developed to specifically synthesize the (22R) and (22S) isomers of hybrid compounds to evaluate the effect of stereochemistry at this position on receptor binding and molting hormone activity. researchgate.netnih.gov These synthetic strategies often involve the use of stereoselective reactions, chiral reagents, or chiral catalysts to control the stereochemical outcome. nih.govresearchgate.netacs.orgcapes.gov.br For example, stereoselective hydroxylation and epimerization reactions have been employed in the synthesis of specific ecdysteroid stereoisomers. nih.govresearchgate.net

Data Table: Binding Activity of Castasterone/Ponasterone A Hybrid Compound Stereoisomers nih.gov

| Compound | IC₅₀ (Kc cells, µM) | IC₅₀ (Sf-9 cells, µM) | Molting Hormone Effect (C. suppressalis integument) |

| (20R,22R)-hybrid isomer | 0.30 | 0.36 | Active (EC₅₀ = 2.7 µM) |

| (20R,22S)-hybrid isomer | 38.9 | 12.9 | Inactive |

| 20-hydroxyecdysone | - | - | Active |

| This compound | - | - | More potent than the (20R,22R)-hybrid isomer |

Note: IC₅₀ values indicate the concentration required for 50% inhibition of tritiated this compound incorporation into ecdysteroid receptor-containing insect cells. EC₅₀ indicates the 50% effective concentration for stimulating N-acetylglucosamine incorporation.

Data Table: Yields from Efficient this compound Synthesis using Recombinant E. coli rsc.orgresearchgate.net

| Method | Starting Material | Molar Yield (%) |

| Recombinant E. coli / GTBP1 (biphasic system) | Ponasteroside A | 92.7 |

| Recombinant E. coli / GTBP1 (buffer) | Ponasteroside A | 47.5 (at 24h) |

Molecular Mechanisms of Action and Receptor Interactions

Ecdysone (B1671078) Receptor (EcR) Complex Binding Dynamics

Ponasterone A exerts its effects by binding to the ligand-binding domain (LBD) of the EcR protein within the EcR/USP heterodimer. oup.com This binding event is crucial for activating the receptor complex and initiating downstream transcriptional responses. oup.com

Interaction with Ecdysone Receptor (EcR) and Ultraspiracle (USP) Heterodimer

The functional ecdysone receptor is a heterodimer formed by EcR and USP, the insect homolog of the retinoid X receptor (RXR). wikipedia.orgsdbonline.org this compound specifically binds to this EcR-USP heterodimer, and this interaction is essential for the receptor complex to bind to ecdysone response elements (EcREs) in the DNA and regulate gene transcription. sdbonline.orgpnas.org Studies using yeast two-hybrid systems and in vitro pull-down assays have confirmed the interaction between EcR and USP, which is supported by the presence of ecdysteroid analogs like this compound. nih.gov The binding of ligand to EcR is significantly stimulated by the presence of USP, which also helps stabilize the EcR/USP heterodimer and increase its affinity for EcREs. pnas.orgpnas.org Different isoforms of USP can interact with EcR, and while some studies show indistinguishable binding affinity for this compound with different USP isoforms in vitro, factors in the cellular environment may modulate their differential actions. nih.gov

Ligand Binding Affinity Studies (e.g., Kd, IC50 determinations)

Ligand binding affinity is a key characteristic describing the strength of the interaction between a ligand and its receptor. Studies have determined the dissociation constant (Kd) and half maximal inhibitory concentration (IC50) values for this compound binding to the EcR/USP complex in various insect species. For instance, the Kd for this compound binding to the EcR-Ultraspiracle complex from Chilo suppressalis was found to be 55 nM for EcR alone, and this affinity dramatically increased to 1.2 nM in the presence of Ultraspiracle. sdbonline.org For Manduca sexta EcR-B1–USP-1 and EcR-B1–USP-2 heterodimers, the Kd for this compound was approximately 7.3 x 10-10 M (0.73 nM) in vitro. nih.gov In Harmonia axyridis and Epilachna vigintioctopunctata, the IC50 values for this compound binding to EcR/USP were determined to be 5.6 nM and 4.0 nM, respectively. jst.go.jp Recombinant LBD heterodimers from various insect pests showed Kd values for [³H]-ponasterone A binding ranging from 0.7 to 2.5 nM. nih.gov

Here is a table summarizing some reported binding affinity data for this compound:

| Insect Species | Receptor Complex | Assay Type | Parameter (Kd or IC50) | Value | Source |

| Chilo suppressalis | EcR alone | Binding Assay | Kd | 55 nM | sdbonline.org |

| Chilo suppressalis | EcR/Ultraspiracle | Binding Assay | Kd | 1.2 nM | sdbonline.org |

| Manduca sexta | EcR-B1–USP-1 | Binding Assay | Kd | ~0.73 nM | nih.gov |

| Manduca sexta | EcR-B1–USP-2 | Binding Assay | Kd | ~0.73 nM | nih.gov |

| Harmonia axyridis | EcR/USP | Inhibition of [³H]PonA Binding | IC50 | 5.6 nM | jst.go.jp |

| Epilachna vigintioctopunctata | EcR/USP | Inhibition of [³H]PonA Binding | IC50 | 4.0 nM | jst.go.jp |

| Plutella xylostella | PxEcRB/PxUSP | Binding Affinity | Kd | 3.0 ± 1.7 nM | uky.eduuky.edu |

| Lucilia cuprina | LBD heterodimer | [³H]-PonA binding | Kd | 0.7-2.5 nM range | nih.gov |

| Myzus persicae | LBD heterodimer | [³H]-PonA binding | Kd | 0.7-2.5 nM range | nih.gov |

| Bemisia tabaci | LBD heterodimer | [³H]-PonA binding | Kd | 0.7-2.5 nM range | nih.gov |

| Helicoverpa armigera | LBD heterodimer | [³H]-PonA binding | Kd | 0.7-2.5 nM range | nih.gov |

Ligand binding to the EcR LBD is an autonomous function, but heterodimerization with USP significantly impacts the kinetics of binding. nih.gov Heterodimerization with wild-type USP(LBD) can increase ligand association to EcR(LBD) and reduce dissociation. nih.gov

Comparative Receptor Binding with Other Ecdysteroids and Agonists

This compound is a potent ecdysteroid agonist, and its receptor binding has been compared to other ecdysteroids like 20-hydroxyecdysone (B1671079) and muristerone A, as well as non-steroidal agonists such as tebufenozide (B1682728). pnas.orgscielo.brscielo.br In cell-based screening systems using Drosophila melanogaster S2 (Diptera) and Spodoptera frugiperda Sf9 (Lepidoptera) cell lines, this compound demonstrated smaller EC50 values than 20-hydroxyecdysone, indicating it was a more active agonist molecule in these systems. scielo.brscielo.br Specifically, the EC50 values for this compound were approximately 10 times lower than those for 20-hydroxyecdysone in both Diptera and Lepidoptera cells. scielo.brscielo.br Compared to muristerone A, this compound has shown similar efficacy as an inducer in some ecdysone gene switch systems. pnas.org In competitive binding assays, this compound has shown higher affinity than muristerone A and 20-hydroxyecdysone for recombinant hemipteran LBD heterodimers, while the reverse was observed for dipteran LBD heterodimers. nih.govgoogle.com

Gene Expression Regulation via Inducible Systems

This compound is widely utilized in ecdysone-inducible gene switch systems due to its potent and rapid gene-inducing properties. medchemexpress.comresearchgate.netsdbonline.orgagscientific.com These systems provide a powerful tool for controlling transgene expression in a regulated manner. pnas.orghpst.czgoogle.com

Utilization of this compound in Ecdysone-Inducible Gene Switch Systems

Ecdysone-inducible gene switch systems typically involve a modified ecdysone receptor and a promoter containing ecdysone response elements, designed to control the expression of a gene of interest. hpst.czbioscientifica.com this compound acts as the inducer in these systems, binding to the modified EcR complex and triggering the activation of transcription from the inducible promoter. hpst.czbioscientifica.com These systems are valuable for various applications, including gene therapy, protein production, functional genomics, and regulating traits in transgenic organisms. pnas.orghpst.czgoogle.com this compound is considered a potent regulator in these systems, enabling rapid on and off switching of reporter genes in cell culture and transgenic animals. medchemexpress.comresearchgate.netpnas.orgnih.gov Compared to other inducers like muristerone A, this compound has shown favorable kinetics for induction and shutoff of gene expression in these systems. pnas.orgnih.gov The ecdysone receptor-based gene switches are attractive for use in mammalian systems because the receptor and ligand are typically foreign to mammalian cells. pnas.org

Temporal and Quantitative Control of Gene Expression in Transgenic Models

The interaction of this compound with the ecdysteroid receptor system has been widely utilized to develop inducible gene expression systems in transgenic organisms and cell lines. These systems allow for the temporal and quantitative control of transgene expression by administering varying concentrations of this compound. nih.gov This inducible control is crucial for studying the effects of specific genes at defined time points and expression levels.

Research has demonstrated that the level of reporter gene activity can be dependent on the dose of this compound and the duration of exposure to the inducer. nih.gov This dose-dependent response allows for the regulation of both the level and duration of cloned gene expression in differentiated cells. nih.gov

Single-Cell Transcriptional Dynamics and Bursting

Studies employing this compound-inducible systems in single cells have provided insights into the dynamics of gene expression, particularly the phenomenon of transcriptional bursting. Transcriptional bursting refers to the discontinuous nature of gene expression, where periods of active RNA synthesis are interspersed with periods of inactivity. einsteinmed.edufrontiersin.org

Using inducible reporter genes activated by this compound, researchers have been able to visualize and quantify real-time transcriptional dynamics in living cells. einsteinmed.eduelifesciences.org These studies suggest that activating the ecdysone receptor with this compound can increase the likelihood of transcription occurring within a cell. einsteinmed.edu However, it may not necessarily increase the duration of individual transcriptional bursts or the amount of mRNA produced during each burst. einsteinmed.edu Instead, activation might control transcription by reducing the length of time a cell spends in the "off" state between bursts. einsteinmed.edu

Experiments using this compound induction have shown time-dependent induction of reporter genes in cells. elifesciences.org Quantification of transcription site intensity in single cells treated with different concentrations of this compound has revealed dynamic transcriptional bursting behavior. elifesciences.org The dose dependence of "on" and "off" times for transcription has also been observed. elifesciences.org

Promoter Engineering for Tissue-Specific Gene Activation

While some ecdysone inducible systems may exhibit constitutive expression in various tissues, modifications can be made to achieve tissue-specific gene activation. nih.gov By replacing constitutive promoters, such as the CMV promoter, with tissue-specific promoters, the regulatory features of the inducible system can be directed to express transgenes specifically in desired cell types. nih.govnih.gov

For instance, replacing the CMV promoter with a skeletal muscle alpha-actin promoter in an ecdysone inducible system resulted in reporter gene activity being induced by this compound specifically in myotubes (differentiated muscle cells) but not in myoblasts (undifferentiated cells). nih.gov This demonstrates the feasibility of engineering promoters within this compound-inducible systems to achieve tissue-specific and inducible gene expression. nih.govbioscientifica.comredalyc.orgmdpi.com

Intracellular Signal Transduction Pathway Modulation

Beyond its direct interaction with the ecdysteroid receptor, this compound has been observed to modulate various intracellular signal transduction pathways. scbt.com Signal transduction pathways involve a series of molecular events that transmit signals from the cell surface to intracellular targets, often leading to changes in gene expression or cellular behavior. pressbooks.pubnih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., JNK Activation)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades involved in various cellular processes, including proliferation, differentiation, and stress responses. medchemexpress.com While direct evidence detailing this compound's specific modulation of MAPK pathways, such as JNK activation, was not extensively found in the provided context, ecdysteroids in general are known to influence cellular signaling. scbt.com MAPK pathways can be activated by a variety of stimuli and are involved in transmitting signals that ultimately affect gene expression. pressbooks.pub Further research may elucidate the precise mechanisms by which this compound interacts with or modulates specific components of the MAPK pathways.

Potentiation of Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Activity

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another key intracellular signaling route involved in cell growth, survival, and metabolism. wikipedia.orgvulcanchem.com Activation of this pathway is often associated with pro-survival signals. vulcanchem.com While the provided information does not explicitly detail this compound's potentiation of the PI3K/Akt pathway, ecdysteroids can influence multiple signaling pathways. dtic.mil The PI3K/Akt pathway is dysregulated in various diseases, including cancer, and its modulation can impact cellular outcomes. wikipedia.orgvulcanchem.com

Regulation of Cell Cycle Checkpoints and Related Protein Expression (e.g., p21CIP1/WAF1)

This compound has been shown to influence cell cycle progression, particularly by affecting cell cycle checkpoints and the expression of regulatory proteins like p21CIP1/WAF1. molbiolcell.orgtandfonline.comescholarship.org p21CIP1/WAF1 is a cyclin-dependent kinase inhibitor that plays a critical role in halting the cell cycle, particularly at the G1 and S phases, in response to various stimuli. mdpi.commdpi.com

Research indicates that this compound can significantly increase p21CIP1/WAF1 expression. molbiolcell.org This induction of p21CIP1/WAF1 is associated with cell cycle arrest. molbiolcell.orgmdpi.com The increase in p21CIP1/WAF1 expression in response to this compound suggests a mechanism by which this compound can influence cell cycle control. molbiolcell.org p21CIP1/WAF1 can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle transitions. mdpi.commdpi.com

While this compound increased p21CIP1/WAF1 expression, some studies have noted that it caused a reduction in p53 levels. molbiolcell.org p53 is a known transcriptional activator of p21CIP1/WAF1. mdpi.com This observation suggests that this compound's effect on p21CIP1/WAF1 expression might involve both p53-dependent and p53-independent mechanisms, or complex interactions between signaling pathways.

Biological Activities in Model Systems

Entomological Research Models

In the realm of entomological research, Ponasterone A is recognized for its profound influence on insect development, specifically on molting, metamorphosis, and the development of imaginal discs. ontosight.aiagscientific.com

Induction of Molting and Metamorphosis in Insect Species

As a potent ecdysone (B1671078) agonist, this compound is effective in triggering molting and metamorphosis in a variety of insect species. ontosight.aifocusbiomolecules.com This function is fundamental to its identity as an insect steroid hormone. bio-gems.com Studies have indicated that administration of this compound to larvae can induce premature developmental events, including the formation of larval-pupal intermediates. allenpress.com The capacity of this compound to induce molting underscores the vital regulatory role of ecdysteroids in the developmental transitions of arthropods. ontosight.aiagscientific.com

Effects on Imaginal Disc Development and Evagination

Imaginal discs are larval tissues that undergo differentiation to form adult structures during metamorphosis. Ecdysteroids, such as this compound, are essential for the proper development and evagination (outfolding) of these discs. researchgate.net Research utilizing in vitro cultures of imaginal wing discs has shown that this compound can induce their evagination. eje.czias.ac.in The concentration of this compound required to induce evagination in 50% of tested discs (EC₅₀) has been quantified in different insect species. For example, in Spodoptera exigua, the EC₅₀ for this compound in inducing wing disc evagination was reported to be 2.57 nM. eje.cz

Comparative Potency Studies with Endogenous Ecdysteroids and Non-Steroidal Agonists

Comparative investigations have assessed the potency of this compound in relation to naturally occurring ecdysteroids like 20-hydroxyecdysone (B1671079) (20E) and synthetic non-steroidal ecdysone agonists such as tebufenozide (B1682728) and methoxyfenozide. eje.czresearchgate.netnih.gov

In Spodoptera exigua wing disc evagination assays, the rank order of potency observed was this compound > RH-5992 > 20E > RH-5849. eje.cz The EC₅₀ values for inducing evagination in S. exigua discs were reported as 2.57 nM for this compound, 89.8 nM for 20E, 870 nM for RH-5849, and 11.7 nM for RH-5992. eje.cz

Binding competition experiments using tritiated this compound ([³H]PoA) have been conducted to determine the binding affinity of various compounds for the ecdysone receptor (EcR). In S. exigua imaginal wing discs, the concentration needed to displace 50% of [³H]PoA binding (I₅₀) was 7 nM for this compound, 310 nM for 20E, 1100 nM for RH-5849, and 33 nM for RH-5992. eje.cz These findings suggest a correlation between the binding affinity and the observed biological activity (evagination induction) in this model system. eje.cz

Studies using yeast-based reporter gene assays expressing EcR-USP from different insect species consistently showed this compound to be more potent than 20E. nih.gov The general order of potency in these assays was this compound > 20E > Ecdysone. nih.gov

| Compound | Species | Assay | EC₅₀ (nM) | I₅₀ (nM) | Potency Relative to PoA (Evagination) |

| This compound | S. exigua | Wing Disc Evagination | 2.57 | 7 | 1 |

| 20-Hydroxyecdysone | S. exigua | Wing Disc Evagination | 89.8 | 310 | ~0.028 |

| RH-5849 | S. exigua | Wing Disc Evagination | 870 | 1100 | ~0.003 |

| RH-5992 | S. exigua | Wing Disc Evagination | 11.7 | 33 | ~0.22 |

| 20-Hydroxyecdysone | L. decemlineata | Imaginal Disc Evagination | 60.7 | - | - |

| Tebufenozide | L. decemlineata | Imaginal Disc Evagination | 757 | - | - |

| RH-5849 | L. decemlineata | Imaginal Disc Evagination | 461 | - | - |

| Tebufenozide | G. mellonella | Wing Disc Evagination | 8.9 | 22 | - |

| 20-Hydroxyecdysone | G. mellonella | Wing Disc Evagination | 321 | 106 | - |

| RH-5849 | G. mellonella | Wing Disc Evagination | 865 | 911 | - |

Note: EC₅₀ values represent the concentration required for 50% evagination. I₅₀ values represent the concentration required for 50% displacement of [³H]PoA binding. Potency relative to PoA is an approximation based on the ratio of EC₅₀ values.

Mammalian Cell Culture Models

This compound has been employed in mammalian cell culture as an inducing agent in ecdysone-inducible gene expression systems. focusbiomolecules.combio-gems.com These systems serve as valuable tools for achieving controlled expression of specific genes in mammalian cells. nih.gov However, studies have also revealed that this compound can exert other effects on mammalian cells, including modulating signaling pathways and potentially influencing apoptosis. nih.govresearchgate.net

Studies on Gene Regulation and Cellular Responses

This compound acts as a potent regulator of gene expression in mammalian cells when used in conjunction with a functional ecdysone receptor system. medchemexpress.comresearchgate.net It enables the rapid activation and deactivation of reporter genes in both cell cultures and transgenic animals. medchemexpress.com The ecdysone-inducible gene switch, which relies on a heterodimer formed by a modified ecdysone receptor (VgEcR) and the retinoid X receptor (RXR), can be activated by this compound in mammalian cells. researchgate.net Experiments using CHO cells stably transfected with the ecdysone receptor have demonstrated this compound-dependent induction of reporter gene activity, with the level of induction increasing proportionally with the concentration of this compound. eje.cz

Beyond its application in inducible systems, research suggests that this compound can impact cellular responses. Studies involving hematopoietic cells have shown that this compound, along with muristerone A, can alter the signaling pathways activated by IL-3 in the pro-B cell line Ba/F3. nih.govresearchgate.net These ecdysone analogs were found to enhance the IL-3-dependent activation of the PI 3-kinase/Akt pathway, which could potentially influence cell growth and survival. nih.govresearchgate.net

Investigations into Anti-Apoptotic Effects in Specific Cell Lines

Some research suggests that ecdysone analogs, including this compound, might possess anti-apoptotic properties in mammalian cell lines. focusbiomolecules.com For instance, ecdysteroids have been reported to inhibit apoptosis induced by Fas and TRAIL in human colon carcinoma cells. researchgate.net Treatment of RKO colon cancer cells with muristerone A, another ecdysteroid, resulted in an increase in the levels of anti-apoptotic proteins such as BCL-XL and Akt. researchgate.net

While some studies point towards potential anti-apoptotic effects, other investigations using inducible systems have indicated that this compound itself did not induce apoptosis. For example, in cells engineered for inducible overexpression of COX-2 and FACL4, the observed reduction in arachidonic acid-induced apoptosis by these enzymes was not attributed to this compound, the inducer used for their expression. pnas.org This suggests that the effects of this compound on apoptosis may vary depending on the specific cell model and context, warranting further investigation. In U937 human promonocytic leukemia cells with inducible AML1/ETO expression, this compound was used to induce AML1/ETO expression, which subsequently sensitized the cells to the pro-apoptotic effects of hypoxia, indicating an indirect influence on apoptosis in this specific scenario. nih.gov

Research on Iron Regulatory Hormone Antagonism (e.g., Hepcidin)

Research involving insect steroid hormones, including this compound, has contributed to the identification of potential treatments for iron-related disorders such as anemia of inflammation (AI). agscientific.com Hepcidin (B1576463), an iron regulatory hormone, is considered a factor in the development of AI. agscientific.comnih.govnih.gov Studies have utilized this compound in the process of identifying antagonists of hepcidin, such as fursultiamine. agscientific.comnih.gov Identifying such antagonists could potentially lead to the development of drugs that inhibit hormone-antagonist interactions, offering more effective treatments with potentially fewer side effects for conditions caused by hepcidin excess. agscientific.comnih.gov

In a cell-based screen designed to identify hepcidin antagonists, this compound was used to induce the expression of Fpn-GFP (ferroportin-green fluorescent protein). nih.gov Ferroportin is a cellular iron exporter that is inhibited by hepcidin. nih.govnih.govhaematologica.org Induction of Fpn-GFP with this compound resulted in a decrease in intracellular ferritin levels, indicating iron export. nih.gov The addition of hepcidin reversed this effect, leading to iron retention and an increase in ferritin. nih.gov This model allowed for the identification of compounds that could antagonize the effect of hepcidin on ferroportin. nih.gov

Mechanistic Studies in Neurodegenerative Disease Models (in vitro)

This compound has been utilized in in vitro models to study neurodegenerative diseases. Approximately 26.83% of in vitro models explored the mechanisms underlying the propagation of neurodegenerative diseases. researchgate.net In vitro models are considered valuable for understanding the complexities of human diseases, including neurodegenerative conditions like Alzheimer's and Parkinson's disease, which can be challenging to model in animals. mdbneuro.commdpi.comscielo.brnih.gov These models provide insights into cellular mechanisms and facilitate the screening of potential therapeutic compounds. mdbneuro.comscielo.br

This compound has been used to induce the expression of human huntingtin (HTT), a protein implicated in Huntington's disease. sigmaaldrich.com In vitro models, including 2D and 3D cell cultures, are employed to study the cellular mechanisms of neurodegenerative diseases, such as protein aggregation, oxidative stress imbalance, and mitochondrial dysfunction. mdpi.comscielo.brnih.gov

Investigations into Anti-Cancer Mechanisms (in vitro cellular models)

Investigations into the anti-cancer mechanisms of this compound have been conducted using in vitro cellular models. This compound has been shown to induce the expression of p73, p53, and p21 waf1 in H1299 cells. researchgate.net These proteins are involved in cell cycle regulation and apoptosis. researchgate.net

In vitro models are crucial for cancer research, allowing for the study of molecular mechanisms related to tumor growth, metastasis, and drug resistance, as well as for anti-cancer drug screening. nih.govfrontiersin.orgnih.gov While 2D cell cultures are simple and cost-effective, 3D models are increasingly recognized for their ability to better mimic the tumor microenvironment and predict in vivo responses. nih.gov

Studies have explored the effects of various compounds, including phytochemicals, on cancer cells in vitro, focusing on mechanisms such as the regulation of cell signaling pathways, induction of cell cycle arrest and apoptosis, and inhibition of angiogenesis and metastasis. nih.govfrontiersin.org this compound's ability to induce proteins like p53 and p21 suggests potential involvement in these anti-cancer mechanisms. researchgate.net

Antimicrobial Activity in vitro

This compound has been investigated for its antimicrobial activity in vitro. nih.govumw.edu.plpjps.pk While some studies on related compounds or extracts containing ponasterones have reported antimicrobial properties, direct data specifically detailing the antimicrobial activity of isolated this compound against a broad range of microorganisms in vitro is less extensively documented in the provided search results. However, the initial identification of hepcidin, an iron regulatory hormone, was partly based on its in-vitro antibacterial properties. nih.gov

Efficacy against Bacterial Strains (e.g., E. coli, P. aeruginosa)

Research has explored the efficacy of various compounds, including those structurally related or found alongside ponasterones, against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa in vitro. nih.govumw.edu.plfrontiersin.orgacademicjournals.orgjabonline.inscielo.org.coresearchgate.netnih.gov

One study assayed the antibacterial properties of this compound (referred to as compound 2 in that study) and a new ponasterone, ponasterone F (compound 1), isolated from the Arctic Bryozoan Alcyonidium gelatinosum, against several human pathogenic bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. nih.gov The compounds were assayed in six-point titration curves with the highest assayed concentration of this compound being 223 µM. nih.gov However, the results indicated that compounds 1 and 2 were not active in these antibacterial assays at the tested concentrations. nih.gov

Other studies on different compounds have demonstrated in vitro antibacterial activity against E. coli and P. aeruginosa. For instance, certain antimicrobial peptides and flavonoid glycosides have shown efficacy against these bacteria with varying Minimum Inhibitory Concentration (MIC) values. frontiersin.orgjabonline.in P. aeruginosa has also been noted for its tolerance to certain biocides compared to E. coli. scielo.org.co

Ecological and Evolutionary Roles

Role as Phytoecdysteroids in Plant-Insect Interactions

Phytoecdysteroids, including ponasterone A, are a class of plant secondary compounds that are present in a wide diversity of vascular plant species. mdpi.com These compounds are analogues of arthropod steroid hormones and are widely recognized to serve as anti-feeding agents against insect herbivores. nih.govmdpi.com When ingested by non-adapted insects, phytoecdysteroids can mimic the insect's own molting hormones, binding to ecdysone (B1671078) receptors and triggering physiological responses at inappropriate times or developmental stages. plantarchives.org

Anti-Feeding and Defense Mechanisms Against Herbivores

The presence of phytoecdysteroids in plants is considered a defensive mechanism against insect attack. allenpress.com These compounds can deter feeding, disrupt normal growth and development, reduce fecundity and fertility, decrease energy reserves and body weight, and increase mortality rates in sensitive insects. plantarchives.org Plants can produce these defensive compounds constitutively or induce their production in response to herbivore attack. nih.goveorganic.org The concentration of phytoecdysteroids in plants can be significantly higher than the concentrations of ecdysteroids found in insects. core.ac.uk For instance, spinach (Spinacia oleracea) can have a high concentration of phytoecdysteroids, such as 20-hydroxyecdysone (B1671079). plantarchives.org

Research findings highlight the effectiveness of phytoecdysteroids as antifeedants against various beetles, including both polyphagous and monophagous feeding guilds. researchgate.net Applying phytoecdysteroids to leaf surfaces has been shown to prevent feeding in these insects. researchgate.net

However, some insects have evolved mechanisms to overcome the defensive effects of phytoecdysteroids through millions of years of co-evolution. nih.govslideshare.net These resistance mechanisms can include efficient avoidance behaviors or detoxification strategies that allow them to evade the detrimental consequences of dietary ecdysteroids. nih.govresearchgate.net

Role in Marine Invertebrates as Defense Molecules

This compound has also been isolated from marine organisms, such as the Arctic marine bryozoan Alcyonidium gelatinosum. nih.govresearchgate.net Bryozoans are sessile marine invertebrates that can serve as a food source for various marine species, including molting invertebrates like arthropods and crustaceans. mdpi.com Their sessile nature and lack of an adaptive immune system necessitate the production of defense molecules. mdpi.com

Deterrent Against Molting Predators

The presence of this compound and other ecdysteroids in marine invertebrates like A. gelatinosum in concentrations surpassing those expected for hormonal functions suggests a role as defense molecules against molting predators. nih.govresearchgate.net These high levels are thought to have an antifeeding effect, making the organism unpalatable to predators that undergo molting, such as crustaceans. nih.gov While direct evidence for this deterrent function was initially suggested based on the high concentrations found, the antipredatory activity against molting predators has been noted. researchgate.netresearchgate.net

Evolutionary Adaptations Related to Ecdysteroid Production

The widespread occurrence of ecdysteroids in unrelated plant species, often in high concentrations and with significant structural diversity, suggests an evolutionary history tied to defense. core.ac.uk It has been hypothesized that phytoecdysteroids may have been among the earliest plant triterpenoids to evolve as defensive compounds, initially providing a general defense against insect attack before developing into more specific resistance mechanisms against non-adapted invertebrates. mdpi.com

The co-evolutionary arms race between plants and insects over millions of years has led to the development of sophisticated plant defense systems, including the production of phytoecdysteroids, and the simultaneous evolution of resistance mechanisms in some insect species. nih.govslideshare.net

In arthropods, ecdysteroids are crucial hormones regulating molting, development, and reproduction. nih.govcore.ac.uk Interestingly, while 20-hydroxyecdysone is the most biologically active ecdysteroid in many insects, some arthropod lineages, such as chelicerates (e.g., spider mites), may utilize this compound as their primary molting hormone. nih.gov This highlights evolutionary divergence in the utilization and metabolism of different ecdysteroid analogues across arthropods. nih.gov

Data Table: Occurrence and Proposed Role of this compound

| Organism Type | Example Organism | Compound Presence | Proposed Ecological Role | Supporting Evidence |

| Plants | Podocarpus nakaii | Yes | Anti-feeding/Defense against herbivores | Isolated from plant; exhibits molting hormone activity in insects. thermofisher.comallenpress.com |

| Various vascular plants | Phytoecdysteroids (incl. This compound) | Anti-feeding/Defense against herbivores | Widespread occurrence; disrupts insect development; deters feeding. mdpi.complantarchives.org | |

| Marine Invertebrates | Alcyonidium gelatinosum | Yes | Defense against molting predators | Isolated from bryozoan; high concentrations found; noted antipredatory activity. nih.govresearchgate.netresearchgate.net |

Advanced Analytical Methodologies for Detection and Characterization

Radioligand Binding Assays

Radioligand binding assays are a sensitive and widely used method for studying the interaction of ligands, such as Ponasterone A, with their target receptors, primarily the ecdysone (B1671078) receptor (EcR). These assays rely on the principle of competitive binding between a labeled ligand and an unlabeled competitor for a limited number of binding sites on the receptor.

Use of Tritiated ([3H]) and Iodinated ([125I]) this compound

Tritiated ([3H]) this compound has been extensively used as a radioligand in binding studies to identify and characterize ecdysteroid receptors in various organisms, including insects and ticks. researchgate.netnih.gov Studies utilizing [3H]this compound have demonstrated specific and high-affinity binding to ecdysteroid receptors in both cytosolic and nuclear extracts. researchgate.netnih.gov For instance, research on the salivary glands of the tick Amblyomma hebraeum used [3H]this compound as a specific ligand to detect the ecdysteroid receptor, showing thermolabile binding sensitive to pronase. nih.gov Scatchard analysis of [3H]this compound binding in this study suggested the presence of an ecdysteroid receptor in both cytosolic and nuclear extracts, with determined K and B values. nih.gov

The development of iodinated ([125I]) this compound, specifically 26-[125I]iodothis compound, has provided a radioligand with even higher specific activity, significantly facilitating studies of ecdysone receptors. researchgate.netresearchgate.net 26-[125I]iodothis compound has been shown to be a potent ecdysone and binds to Drosophila Kc167 cell ecdysone receptors specifically and with high affinity (K ca. 3.8 x 10 M). researchgate.netresearchgate.net Its high specific activity makes it a superior radioligand for these receptors. researchgate.netresearchgate.net

Competitive Inhibition Formats (e.g., Fluorescence Polarization Assays)

Competitive inhibition formats in radioligand binding assays involve the competition between unlabeled this compound or other ecdysteroids and the labeled radioligand for receptor binding sites. This allows for the determination of the binding affinity of the unlabeled compounds. nih.gov The relative ability of different ecdysteroids to compete for [3H]this compound binding can establish their binding potency to the receptor. nih.gov For example, a study showed the relative ability of unlabeled ecdysteroids to compete for [3H]this compound binding in tick salivary glands followed the order: this compound > muristerone A > makisterone (B1173491) A > 20-hydroxyecdysone (B1671079) > mesylinokosterone > ecdysone. nih.gov

Fluorescence Polarization (FP) assays offer a homogeneous, high-throughput screening format for studying ligand-receptor interactions, including those involving ecdysone receptors. google.comresearchgate.net These assays utilize a fluorescently labeled ligand that, when bound to the receptor, exhibits slower rotation and thus higher fluorescence polarization compared to the unbound state. Competitive binding by an unlabeled compound displaces the labeled ligand, leading to a decrease in fluorescence polarization. google.comresearchgate.net A fluorescein-inokosterone conjugate has been used to develop an FP-based binding assay that ranks the affinity of competitor ecdysteroids in the same order as traditional [3H]-Ponasterone A binding assays, making it well-suited for high-throughput screening. google.comresearchgate.netnih.govuni-ulm.de FP competitive inhibition assays have been used to rank the binding affinity of reference ecdysteroids like this compound, muristerone A, and 20-hydroxyecdysone to recombinant ecdysone receptor ligand-binding domains. google.com

Mass Spectrometry-Based Techniques

Mass spectrometry-based techniques provide powerful tools for the detection, identification, and structural characterization of this compound and other ecdysteroids in complex biological matrices. These methods offer high sensitivity, selectivity, and the ability to provide detailed structural information.

Thin-Layer Chromatography / Matrix-Assisted Laser Desorption/Ionization (TLC/MALDI-MS)

The combination of Thin-Layer Chromatography (TLC) with Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) allows for the separation of components in a mixture by TLC followed by in situ mass analysis of the separated spots. plantsjournal.com While the provided search results mention MALDI-TOF methods for analyzing ecdysteroids and other natural products, specific details on TLC/MALDI-MS applied directly to this compound were not extensively detailed in the context of the provided snippets, although MALDI has transformed the ability to acquire MS data from surfaces like TLC plates. plantsjournal.com

High-Performance Thin-Layer Chromatography / Desorption Electrospray Ionization / Ion Mobility Spectrometry / Mass Spectrometry Imaging (HPTLC/DESI/IMS/MSI)

Hyphenated techniques like High-Performance Thin-Layer Chromatography (HPTLC) coupled with Desorption Electrospray Ionization (DESI), Ion Mobility Spectrometry (IMS), and Mass Spectrometry Imaging (MSI) offer advanced capabilities for the analysis of ecdysteroids, including this compound, in complex plant extracts. waters.comresearchgate.netresearchgate.netd-nb.info HPTLC separates the compounds, and DESI allows for ambient ionization directly from the TLC plate surface. waters.comresearchgate.netresearchgate.netd-nb.info The subsequent IMS provides an additional dimension of separation based on the ions' size, shape, and charge, which is particularly useful for resolving isobaric compounds like this compound and ecdysone. waters.comresearchgate.net MSI enables the visualization of the spatial distribution of analytes on the HPTLC plate. waters.comresearchgate.netresearchgate.netd-nb.info

Research utilizing HPTLC/DESI/IMS/MSI has successfully detected and characterized this compound and other ecdysteroids in plant extracts. waters.comresearchgate.netresearchgate.netd-nb.info For instance, this technique detected this compound as a sodiated species ([M+Na]+) with a specific m/z and drift time, allowing its differentiation from isobaric compounds like ecdysone based on both chromatographic retention factor (Rf) and drift time. waters.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the identification and quantification of this compound in various biological samples. nih.govresearchgate.netplos.orgnih.gov LC separates the analytes, and tandem MS provides specific and sensitive detection based on characteristic fragmentation patterns. nih.govresearchgate.netplos.orgnih.gov

LC-MS/MS has been employed to detect and quantify this compound in diverse matrices, such as spider extracts and equine urine and plasma. nih.govresearchgate.netplos.orgnih.gov Studies have used LC-MS/MS to identify this compound as the main ecdysteroid in the pond wolf spider Pardosa pseudoannulata. nih.gov LC-MS/MS methods have also been developed and validated for the identification and quantitation of ecdysteroids, including this compound, in equine urine and plasma for doping control purposes. nih.gov The technique allows for the differentiation of this compound from its metabolites and isomers based on their retention times and specific mass transitions. researchgate.net

Table 1: PubChem CID for this compound

| Compound Name | PubChem CID |

| This compound | 115127 |

Table 2: Summary of Radioligand Binding Assay Characteristics for this compound

| Radioligand | Receptor Source | K (nM) | Notes | Source(s) |

| [3H]this compound | Drosophila melanogaster Kc cells (cytosol) | 3-4 | Specific and low dissociation constant. | researchgate.net |

| [3H]this compound | Drosophila melanogaster Kc cells (nuclear extract) | 3-4 | Specific and low dissociation constant. | researchgate.net |

| [3H]this compound | Amblyomma hebraeum salivary glands (cytosol) | 0.72 +/- 0.09 | Thermolabile and sensitive to pronase. | nih.gov |

| [3H]this compound | Amblyomma hebraeum salivary glands (nuclear extract) | 1.1 +/- 0.5 | Thermolabile and sensitive to pronase. | nih.gov |

| [3H]this compound | Recombinant insect EcR-USP heterodimers | 0.7-2.5 | Binding by LBD heterodimers including hinge regions. | nih.govuni-ulm.de |

| 26-[125I]Iodothis compound | Drosophila Kc167 cells ecdysone receptors | ca. 0.38 | High specific activity, superior radioligand. | researchgate.netresearchgate.net |

Receptor-Based Bioassays and Reporter Gene Systems

Receptor-based bioassays and reporter gene systems are widely used to assess the activity of compounds that interact with nuclear receptors like the ecdysone receptor. jst.go.jpnih.gov These systems typically involve cells that express the relevant receptor proteins and contain a reporter gene under the control of an EcRE. jst.go.jp When a ligand like this compound binds to the receptor complex, it triggers the transcription of the reporter gene, producing a detectable signal (e.g., luminescence, fluorescence, or enzymatic activity) that is proportional to the ligand concentration and its efficacy. jst.go.jp

This compound is frequently used as a reference agonist in these assays due to its high affinity for the ecdysone receptor and its ability to induce robust gene expression. scielo.brscielo.brresearchgate.net These systems are valuable for screening chemical libraries, identifying new bioactive molecules, and studying the molecular mechanisms of ecdysteroid signaling. jst.go.jpscielo.brscielo.br

Insect Cell-Based Screening Systems (e.g., Drosophila Kc, S2, Sf9 cells)

Insect cell lines, such as those derived from Drosophila melanogaster (Kc and S2 cells) and Spodoptera frugiperda (Sf9 cells), are commonly used in receptor-based bioassays for ecdysteroids and their agonists. jst.go.jpscielo.brscielo.brresearchgate.netexpressionsystems.comfrontiersin.org These cells naturally express the insect EcR and USP, providing a relevant biological context for studying ligand interactions. jst.go.jp

In these systems, cells are typically transfected with a reporter plasmid containing an EcRE linked to a reporter gene (e.g., luciferase or β-galactosidase). jst.go.jpscielo.brscielo.br When this compound is added to the cell culture medium, it enters the cells, binds to the endogenous EcR/USP complex, and activates the transcription of the reporter gene. jst.go.jp The resulting reporter protein activity is then measured to quantify the compound's agonistic effect. jst.go.jp

Studies using insect cell lines like S2 (Diptera) and Sf9 (Lepidoptera) have demonstrated that this compound is a potent agonist of the ecdysone receptor. scielo.brscielo.brresearchgate.net For example, in a study comparing the activity of different agonists in S2 and Sf9 cells transfected with a luciferase reporter plasmid (ere.b.act.luc), this compound showed lower median effective concentration (EC50) values compared to 20-hydroxyecdysone, indicating higher potency in inducing gene expression in both cell lines. scielo.brscielo.brresearchgate.net

| Compound | Cell Line | EC50 (-log M) |

| This compound | S2 (Diptera) | 5.57 |

| This compound | Sf9 (Lepidoptera) | 5.27 |

| 20-Hydroxyecdysone | S2 (Diptera) | 4.90 |

| 20-Hydroxyecdysone | Sf9 (Lepidoptera) | 4.21 |

Data derived from search result scielo.brscielo.brresearchgate.net. EC50 values represent the negative logarithm of the molar concentration required for 50% maximal effect.

This compound has also been used in binding assays with intact insect cells, such as Drosophila melanogaster Kc cells, or with cell extracts or purified recombinant ecdysone receptors. nih.govgoogle.comresearchgate.netjst.go.jp These assays utilize radiolabeled this compound, such as [3H]this compound, to measure its binding affinity to the receptor and to assess the ability of other compounds to compete for the binding site. nih.govgoogle.comjst.go.jp In Kc cells, the binding of [3H]this compound has been shown to be specific and have a low dissociation constant (KD), reflecting a high affinity for the receptor. nih.govnih.gov

Mammalian Cell-Based Reporter Assays

While ecdysteroid receptors are native to arthropods, inducible gene expression systems based on the ecdysone receptor have been developed for use in mammalian cells. medchemexpress.comnih.govjst.go.jpnih.govresearchgate.neteje.czhpst.czcaymanchem.com These systems typically involve introducing genes encoding the insect EcR and its partner (often a modified mammalian RXR or a chimeric receptor) into mammalian cells, along with a reporter gene controlled by an EcRE. nih.govjst.go.jpeje.czhpst.cz

This compound is commonly used as the inducer molecule in these mammalian systems because it is generally considered inert in mammalian cells at the concentrations used for induction and can rapidly activate the engineered ecdysone receptor system. medchemexpress.comnih.govresearchgate.nethpst.czncats.io This allows for temporal and quantitative control over the expression of a gene of interest. nih.govnih.govresearchgate.net

Studies have demonstrated that this compound can induce reporter gene activity in various mammalian cell lines transfected with the necessary components of the ecdysone-inducible system. nih.goveje.cz For instance, in Chinese Hamster Ovary (CHO) cells stably transfected with Drosophila melanogaster EcR and a reporter plasmid, this compound addition led to a concentration-dependent increase in reporter gene activity. eje.cz Similarly, a this compound-inducible system has been developed for use in cultured skeletal muscle cells, showing dose-dependent reporter gene expression in differentiated myotubes. nih.gov

While generally considered inert, some studies have reported unexpected effects of this compound and other ecdysteroids on signaling pathways in mammalian cells, such as the potentiation of the IL-3-dependent activation of the PI 3-kinase/Akt pathway in a pro-B lymphocyte cell line. researchgate.netnih.gov However, for the purpose of inducible gene expression, this compound remains a widely used and effective inducer in these engineered mammalian systems. medchemexpress.comnih.govresearchgate.nethpst.czcaymanchem.com

Prospects and Future Research Directions

Development of Novel Research Tools and Inducible Systems

The primary application of Ponasterone A in research has been as an inducer for ecdysone-responsive gene switch systems. bio-gems.comcaymanchem.com These systems are invaluable for the temporal and quantitative control of gene expression in mammalian cells and transgenic organisms. nih.govpatsnap.com this compound serves as a functional, reliable, and economical substitute for other inducers like muristerone A. agscientific.com

Future efforts are focused on creating more sophisticated and versatile research tools. A key area of development is the generation of tissue-specific inducible systems. For instance, researchers have successfully created a muscle-specific expression system by replacing the constitutively active CMV promoter with a skeletal muscle alpha-actin promoter. nih.gov This modification ensures that the regulatory components of the system are expressed only in differentiated muscle cells, allowing for targeted gene expression in myotubes but not in undifferentiated myoblasts upon induction with this compound. nih.gov This approach holds potential for studying protein function in specific cellular contexts and developmental stages. nih.gov The ability to regulate both the level and duration of gene expression by varying the dose and exposure time of this compound further enhances the precision of these systems. nih.gov

Further advancements may include the engineering of novel receptor pairs with increased orthogonality to minimize any potential crosstalk with endogenous cellular pathways in mammalian systems. researchgate.net The development of multi-input drug-controlled switches, where this compound could act in concert with other small molecules, represents another promising frontier for creating highly controllable and complex gene regulation networks. hpst.cz

Exploration of Specific Signaling Pathways and Cellular Networks

This compound exerts its biological effects primarily through the activation of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP) in insects or its homolog, the retinoid X receptor (RXR), in mammalian systems. wikipedia.org The binding of this compound to the EcR subunit of the EcR/USP heterodimer triggers a conformational change that leads to the transcriptional activation of target genes. wikipedia.org This fundamental mechanism is the cornerstone of its use in inducible systems.

Beyond its role as a simple gene switch, research is delving into the specific signaling cascades modulated by this compound. Studies have shown that this compound can selectively activate the c-Jun N-terminal kinase (JNK) signaling pathway without activating other mitogen-activated protein kinases (MAPKs) such as ERK or p38. agscientific.com This specificity allows for the dissection of the JNK pathway's role in various cellular processes.

However, some studies suggest that the effects of this compound may not be entirely inert in mammalian cells, aside from activating the engineered EcR-based switch. There is evidence that this compound and a related ecdysteroid, muristerone A, can potentiate the IL-3-dependent activation of the PI 3-kinase/Akt signaling pathway in hematopoietic cells. researchgate.net This observation underscores the importance of further exploring the potential off-target effects and interactions of this compound with endogenous mammalian signaling networks to ensure the precise interpretation of experimental results. Future research will likely focus on creating a more comprehensive map of the cellular networks influenced by this compound, thereby refining its application as a specific research tool.

Identification of New Biological Activities in Non-Traditional Models

While the primary source of this compound for research has been terrestrial plants, particularly from the Podocarpaceae family, recent discoveries have expanded its known natural distribution and potential biological roles. nih.govnih.gov A significant finding is the isolation of this compound and a novel analog, Ponasterone F, from the Arctic marine bryozoan Alcyonidium gelatinosum. nih.govnih.govmdpi.com This was the first time a ponasterone compound had been isolated from a bryozoan. nih.govnih.govmdpi.com

In A. gelatinosum, this compound was produced at concentrations much higher than typically expected for hormonal molecules, suggesting a function beyond endogenous signaling. nih.govnih.gov Researchers hypothesize that in this non-traditional model organism, this compound may serve as an allelochemical, providing a chemical defense mechanism against molting predators. nih.govnih.govmdpi.com This discovery opens up a new avenue of research into the ecological roles of ecdysteroids in marine ecosystems.